molecular formula C15H12Cl2N2S B13275838 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine

4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine

Cat. No.: B13275838
M. Wt: 323.2 g/mol
InChI Key: WHTFVDZGRRAUAM-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a chloro group at the 4-position, a 2-chlorophenyl group at the 5-position, and an isopropyl group at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the thieno[2,3-d]pyrimidine core.

    Introduction of Substituents: The chloro, 2-chlorophenyl, and isopropyl groups are introduced through various substitution reactions. For instance, the chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Thionyl chloride, phosphorus oxychloride.

    Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can yield multi-chlorinated derivatives, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position and the 2-chlorophenyl group at the 5-position can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12Cl2N2S

Molecular Weight

323.2 g/mol

IUPAC Name

4-chloro-5-(2-chlorophenyl)-2-propan-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H12Cl2N2S/c1-8(2)14-18-13(17)12-10(7-20-15(12)19-14)9-5-3-4-6-11(9)16/h3-8H,1-2H3

InChI Key

WHTFVDZGRRAUAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C(=CS2)C3=CC=CC=C3Cl)C(=N1)Cl

Origin of Product

United States

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